
Acetylisoniazid
Descripción
Contextualization within Isoniazid Metabolism
Acetylisoniazid is a primary metabolite of the first-line antituberculosis drug, isoniazid. ontosight.ainih.gov The metabolic pathway of isoniazid is crucial in determining its therapeutic efficacy and potential for adverse effects. In the liver and intestines, isoniazid is predominantly metabolized through N-acetylation to form this compound. cdnsciencepub.compharmgkb.org This conversion is a major route of biotransformation, accounting for the metabolism of a significant portion of the parent drug. cdnsciencepub.com The enzyme responsible for this acetylation process is the arylamine N-acetyltransferase 2 (NAT2). cdnsciencepub.comfrontiersin.orgnih.gov The genetic polymorphism of the NAT2 gene leads to wide interindividual variability in the rate of isoniazid acetylation. frontiersin.org This variability allows for the classification of individuals into different acetylator phenotypes: fast, intermediate, and slow. nih.govnih.gov
Role as a Key Metabolite in Pharmacokinetics and Pharmacodynamics
This compound plays a pivotal role in the pharmacokinetics of isoniazid, primarily through the rate at which it is formed. ontosight.ai The NAT2 acetylator status of a patient is a major determinant of the plasma concentrations of both isoniazid and this compound. frontiersin.orgnih.gov Fast acetylators rapidly convert isoniazid to this compound, leading to lower plasma levels of the parent drug and potentially reducing its therapeutic efficacy. nih.govnih.gov Conversely, slow acetylators metabolize isoniazid to this compound at a much lower rate, resulting in higher and more sustained plasma concentrations of isoniazid, which can increase the risk of concentration-dependent adverse effects. nih.govdrugbank.com
From a pharmacodynamic standpoint, this compound is considered to have significantly less antimicrobial activity against Mycobacterium tuberculosis compared to isoniazid. ontosight.ainih.gov Isoniazid itself is a prodrug that requires activation within the mycobacterium to exert its bactericidal effects. ontosight.ai The conversion to this compound is effectively a step towards the inactivation of the drug. ontosight.ai While there is limited evidence to suggest that this compound itself is directly toxic, its role as a precursor to the potentially hepatotoxic metabolite, acetylhydrazine, makes its formation and subsequent breakdown a critical factor in the safety profile of isoniazid. pharmgkb.orgfrontiersin.org The ratio of this compound to isoniazid in the plasma at specific time points has been considered as a potential marker for isoniazid-induced toxicity. frontiersin.org
Propiedades
IUPAC Name |
N'-acetylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020013 | |
Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-38-2 | |
Record name | Acetylisoniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (N)1-Acetylisoniazid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLISONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetylisoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Biotransformation Pathways Involving Acetylisoniazid
N-Acetylation of Isoniazid to Acetylisoniazid
The principal metabolic pathway for isoniazid involves its conversion to this compound through an acetylation reaction. frontiersin.orgnih.gov This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.govnih.gov
Role of N-Acetyltransferase 2 (NAT2)
N-acetyltransferase 2 (NAT2) is a key enzyme in the metabolism of isoniazid. nih.govtandfonline.com Located on chromosome 8p22, the NAT2 gene encodes this enzyme which is predominantly found in the liver and gastrointestinal tract. frontiersin.orgnih.gov NAT2 facilitates the transfer of an acetyl group from acetyl-CoA to isoniazid, resulting in the formation of this compound. nih.gov This acetylation step is a major determinant of the rate at which isoniazid is metabolized and cleared from the body. nih.govwu.ac.th The activity of NAT2 is not uniform across all individuals and is subject to genetic variations that significantly impact the enzyme's function. nih.govfarmaciajournal.com
Genetic Polymorphisms of NAT2 and Acetylation Phenotypes
The NAT2 gene is highly polymorphic, meaning there are many different versions, or alleles, of the gene within the human population. researchgate.netnih.gov These genetic variations, often single nucleotide polymorphisms (SNPs), can lead to changes in the NAT2 enzyme's structure and function, resulting in different rates of isoniazid acetylation. wu.ac.thportlandpress.com Based on their NAT2 genotype, individuals can be classified into three main acetylation phenotypes: slow, intermediate, and fast acetylators. nih.govwu.ac.thresearchgate.net
Slow Acetylators: These individuals possess two copies of NAT2 alleles that result in decreased enzyme activity. portlandpress.com Common slow acetylator alleles include NAT25, NAT26, and NAT2*7. nih.govfarmaciajournal.com
Intermediate Acetylators: These individuals have one wild-type (fast) allele, such as NAT2*4, and one slow allele. nih.gov
Fast Acetylators: These individuals have two copies of the wild-type NAT2*4 allele, which is associated with high enzyme activity. nih.govwu.ac.thfarmaciajournal.com
The frequency of these acetylation phenotypes varies among different ethnic populations. nih.gov For instance, slow acetylators are more common in Caucasian and African populations (over 50%), while Asian populations tend to have a lower frequency (10-20%). nih.gov The specific combination of NAT2 alleles determines an individual's acetylation phenotype and consequently influences the plasma concentration of isoniazid and its metabolites. wu.ac.thnih.gov
Acetylation Phenotype | Associated NAT2 Alleles | Enzyme Activity | Isoniazid Metabolism Rate |
Slow | Two slow alleles (e.g., NAT25, NAT26, NAT27) nih.govfarmaciajournal.com | Decreased nih.gov | Slow |
Intermediate | One fast allele and one slow allele nih.gov | Intermediate | Intermediate |
Fast | Two fast alleles (e.g., NAT24) nih.govwu.ac.thfarmaciajournal.com | High nih.gov | Rapid |
Hydrolysis of this compound
Following its formation, this compound can undergo hydrolysis, a chemical reaction that breaks down the compound by reacting with water. nih.govnih.gov This process is a critical step in the metabolic cascade of isoniazid.
Formation of Acetylhydrazine and Isonicotinic Acid
The hydrolysis of this compound yields two main products: acetylhydrazine and isonicotinic acid. nih.govnih.govasm.orgkegg.jp This breakdown can be catalyzed by amidase enzymes. nih.govnih.gov Acetylhydrazine is a significant metabolite as it can be further metabolized to reactive species. nih.govlongdom.org Isonicotinic acid, the other product of this hydrolysis, can be further conjugated with glycine and excreted. asm.org
Amidase Enzyme Activity
Amidases, also known as acylamidases or acylases, are a class of enzymes that catalyze the hydrolysis of amides. nih.gov These enzymes play a role in the breakdown of both isoniazid and this compound. pharmgkb.orgnih.gov Pre-treatment with an amidase inhibitor has been shown to inhibit the hydrolysis of this compound, thereby reducing the formation of acetylhydrazine. nih.gov The activity of amidases can vary between species, which may account for differences in sensitivity to isoniazid-related effects. nih.gov
Further Metabolism of Acetylhydrazine
Acetylhydrazine, produced from the hydrolysis of this compound, is not an end product and undergoes further metabolic transformations. nih.govdynamed.com A primary pathway for acetylhydrazine metabolism is another acetylation step, catalyzed by NAT2, which converts it into the non-toxic compound diacetylhydrazine. farmaciajournal.comnih.gov Alternatively, acetylhydrazine can be oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form reactive metabolites. nih.govlongdom.orgdynamed.com These reactive species are capable of binding to cellular macromolecules. nih.govlongdom.org The balance between these two pathways—acetylation to diacetylhydrazine versus oxidation—is influenced by an individual's NAT2 acetylation status. farmaciajournal.com
Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Bioactivation
The bioactivation of this compound is significantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2E1 playing a prominent role. bioline.org.brnih.gov After its formation from isoniazid, this compound is hydrolyzed to acetylhydrazine. bioline.org.brplos.org The cytochrome P450 monooxygenase system, particularly CYP2E1, then oxidizes acetylhydrazine. bioline.org.brnih.gov This oxidative process is a crucial step in the bioactivation pathway. bioline.org.br The activity of CYP2E1 can influence the rate at which acetylhydrazine is converted into further reactive intermediates. bmj.com Genetic variations in the CYP2E1 gene can lead to differences in enzyme activity, potentially affecting the production of these metabolites. bmj.comnih.gov For instance, the CYP2E1 RsaI/PstI c1/c1 genotype has been associated with increased enzyme inducibility or activity. bmj.comnih.gov
The following table summarizes the key enzymes involved in the bioactivation of this compound and their functions.
Enzyme Family | Specific Enzyme | Role in this compound Metabolism |
Cytochrome P450 | CYP2E1 | Oxidizes acetylhydrazine, a metabolite of this compound, leading to the formation of reactive intermediates. bioline.org.brnih.govnih.gov |
N-acetyltransferase | NAT2 | Metabolizes isoniazid to this compound. bioline.org.brnih.gov |
Hydrolase | This compound hydrolase | Converts this compound into acetylhydrazine and isonicotinic acid. asm.orgresearchgate.net |
Formation of Reactive Metabolites
The enzymatic action of CYP2E1 on acetylhydrazine leads to the generation of chemically reactive metabolites. nih.govfrontiersin.org These metabolites are unstable and can covalently bind to cellular macromolecules, a process that is considered an index of their formation. portlandpress.com The formation of these reactive species is considered a critical step in the toxicological pathway. nih.govnih.gov Studies have shown that the generation of these metabolites from acetylhydrazine is a key event. nih.gov The process involves the oxidation of acetylhydrazine, which produces intermediates capable of causing cellular damage. bioline.org.br The production of these reactive metabolites has been demonstrated in various experimental models. pitt.edunih.gov
Formation of Diacetylhydrazine
This compound metabolism can also lead to the formation of a more stable, non-toxic metabolite called diacetylhydrazine. frontiersin.org Acetylhydrazine, formed from the hydrolysis of this compound, can be further acetylated to form diacetylhydrazine. asm.orgresearchgate.net This reaction provides an alternative pathway to the CYP450-mediated bioactivation. frontiersin.org The formation of diacetylhydrazine is considered a detoxification step, as it converts acetylhydrazine into a less reactive compound. frontiersin.org However, the rate of this acetylation can be influenced by various factors. europa.eu For example, at high concentrations of acetylhydrazine, its acetylation to diacetylhydrazine can become saturated. europa.eu Diacetylhydrazine is considered relatively stable, and its hydrolysis back to acetylhydrazine is slow. europa.eu
Detoxification Pathways
The detoxification of reactive metabolites derived from this compound is crucial for cellular protection. This process primarily involves the Glutathione S-Transferase (GST) system. plos.org
Role of Glutathione S-Transferase (GST) System
The Glutathione S-Transferase (GST) enzyme family plays a significant role in the detoxification of xenobiotics by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds. wikipedia.orgmedcraveonline.com In the context of this compound metabolism, GSTs are involved in detoxifying the reactive intermediates formed from acetylhydrazine. plos.orgcore.ac.uk These enzymes facilitate the neutralization of the toxic metabolites, converting them into more water-soluble and easily excretable substances. wikipedia.orgmdpi.com The GSTs are considered phase II detoxification enzymes that are critical in protecting cells from oxidative damage by neutralizing reactive compounds. medcraveonline.comnih.gov
Genetic Polymorphisms of GSTs (e.g., GSTM1, GSTT1)
The genes encoding for GST enzymes, particularly GSTM1 and GSTT1, are known to be polymorphic in humans. bioline.org.br A common polymorphism is the "null" genotype, where homozygous deletion of the gene results in a complete lack of enzyme activity. bioline.org.brcore.ac.uk Individuals with the GSTM1 null genotype may have a reduced capacity to detoxify the reactive metabolites of this compound. bmj.com Several studies have investigated the association between these genetic variations and susceptibility to adverse effects from drugs whose metabolism generates toxic intermediates. bmj.comnih.gov A meta-analysis showed a significant association between the GSTM1 null genotype and an increased risk of antituberculosis drug-induced liver injury, while the GSTT1 null genotype did not show a similar significant association. bmj.comnih.gov The frequency of these null genotypes varies among different ethnic populations. nih.gov
The table below presents findings from a meta-analysis on the association of GST polymorphisms with antituberculosis drug-induced liver injury.
GST Genotype | Number of Studies | Total Cases | Total Controls | Odds Ratio (95% CI) | Significance (p-value) |
GSTM1 null | 19 | 977 | 5119 | 1.30 (1.12 to 1.52) | 0.0007 bmj.com |
GSTT1 null | 17 | 768 | 4823 | 1.03 (0.85 to 1.25) | 0.76 bmj.com |
GSTM1/GSTT1 dual-null | 11 | 547 | 4233 | 1.05 (0.67 to 1.62) | 0.84 bmj.com |
Pharmacological and Toxicological Profile
Direct Pharmacological Activity
Acetylisoniazid is generally considered to be pharmacologically less active than its parent compound, isoniazid. ontosight.ai Its formation represents a key step in the inactivation of isoniazid, as it possesses significantly diminished antitubercular properties. ontosight.aipharmgkb.org While isoniazid must be activated by the mycobacterial catalase-peroxidase enzyme (KatG) to exert its effect, this compound is not a substrate for this activation.
There is currently no substantial evidence to suggest that this compound itself is directly responsible for significant toxicity. frontiersin.org However, its metabolic fate is of considerable toxicological interest. As previously mentioned, this compound is the direct precursor of acetylhydrazine, a metabolite that has been linked to the hepatotoxicity observed in some patients undergoing isoniazid therapy. cdnsciencepub.comresearchgate.net
Contribution to Drug-Drug Interactions
The role of this compound in drug-drug interactions is primarily passive, in that its formation and subsequent metabolism can be influenced by other co-administered drugs. There is little evidence to suggest that this compound itself is a potent inhibitor or inducer of major drug-metabolizing enzymes like the cytochrome P450 (CYP) family. cdnsciencepub.comcancer-druginteractions.org
However, drugs that interact with the enzymes responsible for isoniazid metabolism will invariably affect the pharmacokinetics of this compound. For instance, rifampicin, another first-line antituberculosis drug often used in combination with isoniazid, is a potent inducer of various enzymes. frontiersin.org Studies have suggested that rifampicin may induce the formation of isonicotinic acid from isoniazid, and the co-administration of rifampicin and isoniazid can lead to higher concentrations of this compound. nih.govnih.gov In one study, the area under the curve (AUC) for this compound was 1.69 times higher in rats given isoniazid and rifampicin compared to those given isoniazid alone in a liver injury model. nih.gov
Conversely, isoniazid itself is known to be an inhibitor of several CYP enzymes, including CYP2C19 and CYP3A4. researchgate.net This can lead to interactions with other drugs metabolized by these enzymes, but this is a property of the parent drug, not this compound. Studies investigating the effect of enzyme inducers like rifampin and phenobarbital on this compound metabolism have shown little direct impact on its breakdown. cdnsciencepub.com Therefore, the clinical significance of this compound in the context of drug-drug interactions is largely tied to the factors that govern its formation from isoniazid.
Pharmacogenomics and Inter-individual Variability in Acetylisoniazid Metabolism
Impact of NAT2 Polymorphisms on Acetylisoniazid Exposure
The N-acetyltransferase 2 (NAT2) enzyme is central to the metabolism of isoniazid to this compound. Genetic polymorphisms in the NAT2 gene lead to variations in enzyme activity, which directly impacts the concentration of both isoniazid and this compound in the body.
Based on their NAT2 genotype, individuals can be categorized into three main acetylator phenotypes: slow, intermediate, and rapid acetylators. wu.ac.thresearchgate.netasm.orgdovepress.com
Rapid acetylators possess two copies of the wild-type or high-activity NAT2 alleles (e.g., NAT24*). wu.ac.thnih.gov
Intermediate acetylators are heterozygous, carrying one rapid allele and one slow-activity allele. asm.orgnih.gov
Slow acetylators have two copies of slow-activity alleles (e.g., NAT25, NAT26, NAT27*). asm.orgnih.gov
The frequencies of these acetylator phenotypes vary significantly across different ethnic populations. asm.org For instance, slow acetylation is more common in some populations, while rapid acetylation is predominant in others. asm.orgdovepress.com Some research also identifies "ultra-slow" acetylators, associated with specific alleles like NAT26A*, which may further refine the understanding of drug metabolism. dovepress.com
A strong correlation exists between the NAT2 genotype and the plasma concentrations of isoniazid and its metabolite, this compound.
Isoniazid Plasma Concentrations: Slow acetylators tend to have significantly higher plasma concentrations of isoniazid compared to intermediate and rapid acetylators. wu.ac.thresearchgate.netnih.gov For example, one study found that the average isoniazid concentration was 2- to 7-fold higher in slow acetylators than in fast and intermediate acetylators. nih.gov Another study reported median isoniazid concentrations of 5.24 µg/ml in slow acetylators, 2.17 µg/ml in intermediate acetylators, and 1.25 µg/ml in rapid acetylators. researchgate.net
Metabolic Ratio (this compound/Isoniazid): The ratio of this compound to isoniazid (AcINH/INH) in plasma is a key indicator of NAT2 enzyme activity. nih.govresearchgate.net Rapid acetylators exhibit a higher AcINH/INH ratio, reflecting efficient conversion of isoniazid to this compound. nih.gov Conversely, slow acetylators have a lower metabolic ratio. nih.govresearchgate.net Studies have shown a significant difference in this ratio among the three genotype groups. nih.govnih.gov For instance, a study in a Chinese population reported AcINH/INH ratios of 0.67 for homozygous mutants (slow acetylators), 0.88 for heterozygous mutants (intermediate acetylators), and 1.69 for homozygous wild-type (rapid acetylators). nih.gov
Table 1: Correlation of NAT2 Genotype with Isoniazid and this compound Plasma Concentrations
NAT2 Phenotype | Median Isoniazid Concentration (µg/ml) | Median this compound/Isoniazid (AcINH/INH) Ratio | Reference |
---|---|---|---|
Rapid | 1.25 | 1.69 | researchgate.netnih.gov |
Intermediate | 2.17 | 0.88 | researchgate.netnih.gov |
Slow | 5.24 | 0.67 | researchgate.netnih.gov |
While NAT2 genotyping is a strong predictor of the acetylator phenotype, discrepancies can occur where the observed phenotype does not match the predicted genotype. asm.orgresearchgate.net Several factors can contribute to this discordance:
Methodological Differences: Variations in the methods used for genotyping and phenotyping can lead to conflicting results. spandidos-publications.com
Environmental Factors: Diet and the use of herbal medications have been suggested as potential contributors to genotype-phenotype discordance. researchgate.net For example, consumption of certain foods like carrots and grapefruit may influence NAT2 activity. researchgate.net
Disease States: Co-infections, such as HIV, have been associated with discordant relationships between the NAT2 genotype and the isoniazid acetylator phenotype. asm.org
Other Genetic Factors: It is possible that other genetic loci, apart from NAT2, influence isoniazid metabolism, leading to unexpected phenotypic expressions. asm.org
Some studies report a high concordance rate of up to 88-100% between genotype and phenotype, while others highlight the existence of these discrepancies. spandidos-publications.comresearchgate.net
Correlation with Plasma Concentrations and Metabolic Ratios
Influence of Cytochrome P450 Polymorphisms (e.g., CYP2E1, CYP2C, CYP3A4)
CYP2E1: Acetylhydrazine, a metabolite of this compound, is further oxidized by CYP2E1 to form potentially hepatotoxic intermediates. unige.chscielo.br Genetic polymorphisms in CYP2E1 can, therefore, play a role in the detoxification process. frontiersin.org Some studies have found a significant association between the CYP2E1 1A/1A genotype and an increased risk of isoniazid-induced liver injury. unige.ch One study also noted that the CYP2E16 (T > A) allelic variant was associated with isoniazid pharmacokinetic parameters. frontiersin.orgnih.gov
CYP2C Family: The CYP2C family of enzymes is also implicated in drug metabolism. nih.gov One study indicated that rifampin clearance was correlated with polymorphisms in CYP2C19, which could indirectly affect the metabolism of isoniazid and its metabolites. nih.gov
Role of Glutathione S-Transferase Gene Variants in Detoxification Capacity
Glutathione S-Transferases (GSTs) are crucial enzymes involved in the detoxification of a wide range of xenobiotics, including drug metabolites. bmj.com
GSTM1: The GSTM1 gene variant, specifically the GSTM1-null genotype (where the gene is deleted), has been investigated for its role in the detoxification of isoniazid metabolites. frontiersin.org GSTM1 is involved in eliminating potentially toxic free radical metabolites of isoniazid. bmj.com However, studies have yielded conflicting results regarding the impact of the GSTM1-null genotype on this compound metabolism and associated toxicities. frontiersin.orgbmj.com One study found no significant effect of GSTM1 genetic variants on isoniazid pharmacokinetics, while another suggested a significant association between the GSTM1 null genotype and the risk of anti-tuberculosis drug-induced liver injury in certain populations. frontiersin.orgbmj.com
Implications for Personalized Medicine Approaches
The significant inter-individual variability in this compound metabolism due to genetic polymorphisms has clear implications for the development of personalized medicine strategies in tuberculosis treatment. tandfonline.comnih.gov
Genotype-Guided Dosing: NAT2 genotyping can help predict an individual's acetylator status, which can inform isoniazid dosing to optimize efficacy and minimize adverse effects. ersnet.org For example, slow acetylators might benefit from lower doses to prevent drug accumulation, while rapid acetylators might require higher doses to achieve therapeutic concentrations. dovepress.com
Risk Stratification: Identifying patients with high-risk genotypes (e.g., slow NAT2 acetylators, specific CYP2E1 variants) can allow for closer monitoring for adverse drug reactions. ersnet.org
Improving Treatment Outcomes: By tailoring treatment based on an individual's genetic profile, it may be possible to improve therapeutic success rates and reduce the incidence of treatment failure and the development of drug resistance. nih.gov
Prospective clinical trials are needed to further validate the clinical utility of pharmacogenomic testing in guiding personalized isoniazid therapy. nih.goversnet.org
Translational Research and Clinical Implications of Acetylisoniazid Studies
Biomarkers for Drug-Induced Hepatotoxicity
The study of acetylisoniazid and its metabolic pathways has been crucial in the search for biomarkers to predict and understand isoniazid-induced hepatotoxicity. Polymorphisms within genes involved in the isoniazid pharmacokinetic pathway are under investigation to identify individuals at higher risk. pharmgkb.org
A key area of research focuses on the N-acetyltransferase 2 (NAT2) gene, which is responsible for the acetylation of isoniazid to this compound. brieflands.com Variations in this gene lead to different acetylation rates, categorizing individuals as slow, intermediate, or fast acetylators. nih.gov While some early studies suggested a link between rapid acetylation and hepatotoxicity due to increased production of the metabolite acetylhydrazine, more recent evidence often points to slow acetylators being at a higher risk. pharmgkb.orgnih.gov This increased risk in slow acetylators is thought to be due to higher plasma concentrations of isoniazid itself. nih.gov
Some studies have reported that slow acetylators have a significantly higher risk of developing anti-tuberculosis drug-induced liver injury compared to rapid and intermediate acetylators when on standard isoniazid doses. atsjournals.org For instance, one study found that hepatotoxicity occurred in 45% of slow acetylators compared to 16.7% of rapid acetylators. brieflands.com Another meta-analysis indicated a significantly increased risk of hepatotoxicity with slow NAT2 acetylator status in patients treated with combinations of isoniazid and other anti-tuberculosis drugs. pharmgkb.org However, it's important to note that some studies have found no significant association between acetylator status and hepatotoxicity, highlighting the complexity of this adverse drug reaction. pharmgkb.org
Deficiencies in glutathione S-transferase (GST) activity, due to null mutations in GSTM1 and GSTT1, have also been explored as potential modulators of susceptibility to isoniazid-induced hepatotoxicity. pharmgkb.org Additionally, the detection of covalent isoniazid adducts with cytochrome P450 enzymes (CYP2E1, CYP3A4, and CYP2C9) in the serum of patients with hepatotoxicity suggests an immunological component to the liver injury. pharmgkb.org
It has been proposed that the alanine transaminase (ALT) assay, a common biomarker for liver injury, can be inhibited by isoniazid, and other markers like glutamate and sorbitol dehydrogenase (SDH) might be more reliable for detecting isoniazid-induced liver injury. acs.org
Table 1: NAT2 Acetylation Phenotype and Hepatotoxicity Frequency
Acetylation Phenotype | Number of Patients | Patients with Hepatotoxicity | Percentage with Hepatotoxicity |
Slow Acetylators | 20 | 9 | 45% |
Fast Acetylators | 30 | 5 | 16.7% |
Data from a study on Iranian tuberculosis patients. brieflands.com |
Monitoring of Therapeutic Drug Exposure and Adherence
The measurement of this compound in biological fluids serves as a valuable tool for monitoring therapeutic drug exposure and patient adherence to isoniazid treatment. researchgate.netnih.gov Since isoniazid is primarily metabolized to this compound in the liver and subsequently excreted in the urine, detecting this compound can confirm recent ingestion of the drug. researchgate.netnih.gov
Various methods have been developed to detect isoniazid and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying both isoniazid and this compound in urine. researchgate.net Simpler, colorimetric methods, such as the Arkansas test, detect isoniazid metabolites in urine and can be useful for point-of-care monitoring. nih.gov
Studies have shown that detecting this compound in urine can be a reliable indicator of adherence. In one study involving children on isoniazid preventive therapy, this compound was detected via mass spectrometry in 97% of urine samples taken 4 hours after a dose. nih.gov The detection rates for isoniazid or this compound remained high at 24 hours (94%) but decreased over time. nih.gov The less sensitive Arkansas test was reliable at 4 hours post-dose but its performance declined significantly at 24 hours. nih.gov
Beyond urine, recent research has explored the use of fingerprint samples to detect isoniazid and this compound. acs.org In a study of patients undergoing tuberculosis treatment, either isoniazid or this compound was detected in 89% of fingerprint samples, with this compound being detected more frequently. acs.org This non-invasive method shows promise for monitoring treatment adherence. acs.org
The use of minute, non-therapeutic doses of isoniazid or this compound has also been investigated as a potential marker for monitoring patient compliance with other medications. capes.gov.brnih.gov The presence of their metabolites in urine can confirm the ingestion of the medication they were co-formulated with. capes.gov.brnih.gov
Table 2: Detection of Isoniazid and this compound in Urine Over Time
Time After Dose | Arkansas Test Positive | Isoniazid or this compound Detected (Mass Spectrometry) |
4 hours | 94% | 97% |
24 hours | 78% | 94% |
48 hours | 23% | 69% |
72 hours | 0% | 33% |
Data from a study in HIV-infected children on isoniazid preventive therapy. nih.gov |
Development of Genotype-Guided Dosing Strategies
The significant inter-individual variability in isoniazid metabolism, largely due to genetic polymorphisms in the NAT2 gene, has spurred the development of genotype-guided dosing strategies. nih.govatsjournals.org The goal of this pharmacogenetic approach is to optimize isoniazid exposure, thereby enhancing efficacy and reducing the risk of adverse effects. nih.gov
Individuals are classified as rapid, intermediate, or slow acetylators based on their NAT2 genotype. nih.gov Standard isoniazid dosing can lead to sub-therapeutic concentrations in rapid acetylators and potentially toxic levels in slow acetylators. atsjournals.org Genotype-guided dosing aims to adjust the dose according to an individual's predicted metabolic rate. pharmgkb.org
A randomized controlled trial demonstrated the clinical benefits of a NAT2 genotype-guided regimen. pharmgkb.org In this study, patients were assigned to either a standard treatment or a genotype-guided treatment where rapid acetylators received a higher dose, and slow acetylators a lower dose of isoniazid. The genotype-guided approach resulted in a significantly lower incidence of unfavorable events, including isoniazid-related liver injury and early treatment failure. pharmgkb.org
Research in pediatric populations, including low-birth-weight and preterm infants, also supports the value of pharmacogenetics-based dosing. nih.gov In these vulnerable populations, NAT2 genotype, along with weight and postmenstrual age, significantly influences isoniazid exposure. nih.gov Studies have shown a five-fold difference in drug exposure between slow and fast metabolizers on the same dose, highlighting the need for dose adjustments based on genotype to ensure safe and effective treatment. nih.gov
While genotype-guided dosing shows great promise, some researchers suggest that phenotype-guided dosing, which could account for non-genetic factors like drug interactions, might be a more successful strategy. nih.govresearchgate.net
Table 3: Example of a NAT2 Genotype-Guided Isoniazid Dosing Strategy
NAT2 Genotype (Acetylator Status) | Example Dose Adjustment |
Homozygous for NAT24 (Rapid) | ~7.5 mg/kg |
Heterozygous for NAT24 (Intermediate) | ~5.0 mg/kg |
No NAT2*4 allele (Slow) | ~2.5 mg/kg |
Based on a randomized controlled trial in patients with newly diagnosed pulmonary tuberculosis. pharmgkb.org |
Risk Stratification for Adverse Drug Reactions
The metabolism of isoniazid into this compound and other downstream metabolites is a key factor in the risk of developing adverse drug reactions (ADRs), particularly hepatotoxicity and systemic drug reactions. brieflands.commdpi.com Genetic variations, primarily in the NAT2 gene, play a significant role in this risk and can be used for patient stratification. brieflands.commdpi.com
Slow acetylators, who metabolize isoniazid to this compound at a slower rate, tend to have higher plasma concentrations of the parent drug. nih.gov This has been linked to an increased risk of hepatotoxicity. brieflands.comnih.gov One study reported that the risk of developing hepatitis was 22% for slow acetylators, compared to 9.8% for intermediate and 2.9% for rapid acetylators. nih.gov Another study found that slow acetylators had a significantly higher risk of liver toxicity than rapid acetylators (26.4% vs. 11.1%). nih.gov
In the context of intermittent, high-dose regimens like the once-weekly isoniazid and rifapentine (3HP) regimen for latent tuberculosis infection, high plasma isoniazid concentrations have been associated with an increased risk of systemic drug reactions (SDRs), such as flu-like syndrome. mdpi.com NAT2 genotype can be used to stratify this risk. mdpi.com
Beyond genetics, other factors can influence the risk of ADRs. For example, low Body Mass Index (BMI) has been identified as a risk factor for SDRs. researchgate.net A clinical tool for predicting ADR risk in hospitalized patients identified several independent risk factors, including female sex, a past history of ADR, and the prescription of multiple classes of drugs. nih.gov
By identifying individuals with a higher predisposition to ADRs through genetic testing and consideration of other clinical factors, healthcare providers can implement closer monitoring or consider alternative treatment strategies to mitigate these risks.
Table 4: Risk of Hepatitis by Acetylator Status
Acetylator Status | Risk of Developing Hepatitis |
Slow | 22% |
Intermediate | 9.8% |
Rapid | 2.9% |
Data from a study in Brazilian patients. nih.gov |
Drug-Drug Interactions Influencing this compound Metabolism
The metabolism of isoniazid to this compound, and the subsequent metabolism of both compounds, can be influenced by other co-administered drugs. nih.govdrugbank.com These drug-drug interactions can alter the plasma concentrations of isoniazid and its metabolites, potentially affecting both treatment efficacy and the risk of toxicity.
Rifampicin, another first-line anti-tuberculosis drug, is a potent inducer of cytochrome P450 enzymes. nih.gov Several studies have indicated that rifampicin can potentiate isoniazid-induced hepatotoxicity, particularly in slow acetylators. nih.gov The co-administration of rifampicin may lead to lower isoniazid exposure at a steady state. researchgate.net
Isoniazid itself can act as an inhibitor of several cytochrome P450 enzymes, including CYP2C19 and CYP3A. drugbank.com This can lead to increased concentrations of other drugs that are metabolized by these enzymes. drugbank.com For example, the metabolism of drugs like acalabrutinib, agomelatine, and albendazole can be decreased when combined with isoniazid. drugbank.com Conversely, some drugs can affect isoniazid levels. For instance, amiloride may increase the excretion of isoniazid, potentially leading to lower serum levels and reduced efficacy. drugbank.com
It is important to consider that phenotype-guided dosing strategies may have an advantage over genotype-guided strategies as they can account for drug-drug interactions that are not predicted by genetics alone. nih.govresearchgate.net
Table 5: Examples of Drug Interactions with Isoniazid
Interacting Drug | Potential Effect on Isoniazid or Co-administered Drug |
Rifampicin | Potentiates isoniazid hepatotoxicity, especially in slow acetylators. nih.gov |
Acalabrutinib | Metabolism can be decreased by isoniazid. drugbank.com |
Agomelatine | Metabolism can be decreased by isoniazid. drugbank.com |
Albendazole | Metabolism can be decreased by isoniazid. drugbank.com |
Amiloride | May increase the excretion of isoniazid, potentially reducing its efficacy. drugbank.com |
Acetaminophen | Isoniazid may increase the hepatotoxic activities of acetaminophen. drugbank.com |
Historical Perspectives on Acetylisoniazid Research
Early Discoveries of Isoniazid Acetylation Polymorphism
The journey into understanding the metabolism of isoniazid, a primary drug for treating tuberculosis, led to one of the foundational discoveries in pharmacogenetics: the polymorphism of N-acetyltransferase 2 (NAT2). This discovery was precipitated by clinical observations of varied patient responses to isoniazid, particularly concerning its toxicity. aacrjournals.org
In the 1950s, it became evident that individuals metabolized isoniazid at different rates, leading to a bimodal distribution of plasma concentrations after a standard dose. medscape.com This variation was linked to differences in the rate of acetylation, the primary metabolic pathway for isoniazid, which converts it to Acetylisoniazid. Patients with higher plasma levels of isoniazid were found to be "slow acetylators" and were more prone to developing peripheral nerve damage, a notable side effect of the drug. medscape.com Conversely, "fast acetylators" metabolized the drug more quickly. medscape.com
This phenomenon was termed the "isoniazid acetylation polymorphism" for many years. aacrjournals.org Subsequent research attributed these differences in metabolic rates to genetic variability in the N-acetyltransferase enzyme (NAT2). aacrjournals.orgnih.gov The slow acetylator phenotype was identified as an autosomal recessive trait. medscape.com This genetic difference means that individuals can be classified as rapid, intermediate, or slow acetylators based on whether they have two, one, or no functional copies of the NAT2 gene, respectively. medrxiv.org
The discovery of the NAT2 gene in 1990 provided the molecular basis for these phenotypic observations. plos.org It was found that single nucleotide polymorphisms (SNPs) within the NAT2 gene are responsible for the variations in enzyme activity. nih.govupf.edu The gene is located on chromosome 8p22 and is characterized by a single intronless coding exon. nih.govfrontiersin.org
The frequency of the slow acetylator phenotype was found to vary significantly among different ethnic populations. Studies have shown that approximately 40-70% of Caucasians and African-Americans are slow acetylators, compared to 10-20% of Japanese and Canadian Eskimo populations. medscape.com In some Egyptian and Jewish populations, the prevalence of slow acetylators is over 80%. medscape.com These ethnic differences in SNP frequencies account for the varying global distribution of acetylator phenotypes. medrxiv.org
Table 1: Frequency of Slow Acetylator Phenotype in Different Populations
Population | Frequency of Slow Acetylators |
Caucasians | 40-70% |
African-Americans | 40-70% |
Japanese | 10-20% |
Canadian Eskimo | 10-20% |
Egyptians | >80% |
Certain Jewish Populations | >80% |
Data sourced from Medscape. medscape.com |
Evolution of Understanding of this compound's Role in Toxicity
The understanding of this compound's contribution to isoniazid-induced hepatotoxicity has evolved considerably over decades of research. Initially, the focus was on the downstream metabolites of this compound, but more recent evidence has shifted the perspective.
Early hypotheses, developed several decades ago, pointed to metabolites of this compound, namely acetylhydrazine and hydrazine, as the primary culprits in isoniazid-induced liver injury. nih.gov It was thought that the parent drug, isoniazid, did not significantly contribute to this toxicity. nih.gov The theory posited that rapid acetylators, who produce this compound more quickly, would generate higher levels of the toxic metabolite acetylhydrazine, thus being at a greater risk for hepatotoxicity. pharmgkb.orgmdedge.com These early studies, often conducted in animal models like rats, correlated acute liver injury with the covalent binding of acetylhydrazine and blood levels of hydrazine. nih.govfrontiersin.org
However, this initial hypothesis was met with conflicting reports. A series of subsequent pharmacological studies either showed the opposite effect or no clear association between the rapid acetylator phenotype and isoniazid-induced hepatotoxicity. pharmgkb.org In fact, many studies began to suggest that slow acetylators were at a higher risk. frontiersin.org This was initially explained by the idea that slow acetylators have higher circulating concentrations of isoniazid, which could be hydrolyzed into the toxic metabolite hydrazine. researchgate.net
More recent research has presented an alternative and now more widely supported hypothesis. This newer model suggests that isoniazid itself can be directly bioactivated to a reactive metabolite, which can then lead to an immune-mediated liver injury in susceptible individuals. nih.govresearchgate.net This direct bioactivation pathway is also consistent with the observation that slow acetylators, who have higher and more sustained blood concentrations of the parent drug isoniazid, are at an increased risk of hepatotoxicity. nih.gov The difference in isoniazid blood concentrations between slow and fast acetylators is often greater than the difference in the concentration of the acetylhydrazine metabolite. nih.gov
The current understanding acknowledges that the metabolism of isoniazid is complex, with multiple pathways potentially contributing to toxicity. While acetylhydrazine and hydrazine are known hepatotoxins, the direct bioactivation of isoniazid is now considered a key mechanism in isoniazid-induced liver injury. nih.govuad.ac.id It is also recognized that in most cases, the liver injury is mild and may resolve with the development of immune tolerance. nih.gov However, in some individuals, a more severe, immune-mediated response can occur, potentially leading to liver failure. nih.gov
Table 2: Evolution of Hypotheses on Isoniazid-Induced Hepatotoxicity
Time Period | Prevailing Hypothesis | Key Toxic Metabolite(s) Implicated | Acetylator Phenotype at Higher Risk |
Early Decades | Bioactivation of this compound | Acetylhydrazine, Hydrazine | Rapid Acetylators |
Later Decades/Current | Direct bioactivation of Isoniazid and immune response | Reactive Isoniazid metabolites | Slow Acetylators |
This table summarizes the shift in scientific understanding over time. |
Future Directions in Acetylisoniazid Research
Advanced Omics Approaches (e.g., Metabolomics, Proteomics)
The advent of high-throughput "omics" technologies offers an unprecedented opportunity to dissect the complex biological pathways influenced by acetylisoniazid. nih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within a biological system. nih.govfrontiersin.org By moving beyond the study of single molecules, researchers can gain a more holistic understanding of the mechanisms underlying this compound's effects.
Integrative multi-omics approaches are particularly promising. mdpi.comnus.edu.sg By combining data from different omics platforms, it is possible to construct comprehensive models of the cellular response to this compound. nus.edu.sg For instance, combining metabolomics with proteomics can reveal how alterations in protein expression, potentially influenced by genetic factors, lead to specific metabolic profiles associated with drug efficacy or toxicity. nih.gov
Future research will likely focus on:
Metabolomic Profiling: Identifying and quantifying the complete set of metabolites in biological samples from patients treated with isoniazid. This can help to pinpoint novel biomarkers that are predictive of treatment response or adverse effects related to this compound and its downstream metabolites.
Proteomic Analysis: Investigating changes in the proteome of liver cells and other tissues in response to this compound exposure. This can elucidate the specific proteins and pathways that are perturbed, offering insights into the mechanisms of hepatotoxicity.
Transcriptomics: Analyzing gene expression changes to understand the regulatory networks that are activated or repressed by this compound. mdpi.com
Single-Cell Omics: Applying these technologies at the single-cell level can uncover cellular heterogeneity in drug response that might be missed in bulk analyses. mdpi.comhumantechnopole.it
The integration of these diverse omics datasets has the potential to provide a deeply nuanced understanding of this compound's role in the body, paving the way for more personalized treatment strategies. nih.govnus.edu.sg
In Vitro and In Vivo Model Systems for Toxicity Assessment
To better predict and understand the potential toxicity of this compound and its metabolites, researchers are developing and utilizing more sophisticated model systems. These models aim to more accurately replicate human physiology and disease states than traditional cell cultures or animal models.
In Vitro Models:
Advanced in vitro models are moving beyond simple, single-cell-type cultures. revivocell.com High-complexity models that incorporate multiple cell types to mimic the architecture of human organs, such as the liver, are becoming increasingly important. revivocell.com For example, co-cultures of hepatocytes with other liver cells can provide a more realistic environment to study the hepatotoxic effects of this compound and its metabolites. researchgate.net Some research has utilized human hepatoma cell lines like HepG2 to investigate the mechanisms of isoniazid-induced cytotoxicity, finding that it can induce apoptosis and disrupt the cell cycle. researchgate.net The goal is to create in vitro systems that can accurately predict in vivo human responses. plos.orgnih.gov
Model Type | Description | Application in this compound Research |
Human Hepatoma Cell Lines (e.g., HepG2) | Immortalized cell lines derived from human liver cancer. | Investigating the basic mechanisms of cytotoxicity, including apoptosis and cell cycle disruption. researchgate.netfrontiersin.org |
Primary Human Hepatocytes | Liver cells isolated directly from human tissue. | Considered the "gold standard" for in vitro hepatotoxicity testing, providing a more physiologically relevant model. plos.org |
3D Organoids and Spheroids | Three-dimensional cell cultures that mimic the structure and function of an organ. | Studying complex cell-cell interactions and the spatial aspects of toxicity. revivocell.com |
Organ-on-a-Chip | Microfluidic devices that contain living cells in a continuously perfused system, simulating organ-level physiology. | Modeling the dynamic environment of the liver and other organs to assess toxicity under more realistic conditions. revivocell.com |
In Vivo Models:
Animal models, particularly in rats, have been used to study the pharmacokinetics of this compound in the context of liver injury. researchgate.net For instance, studies have examined the impact of chemically induced liver damage on the plasma concentrations of both isoniazid and this compound. researchgate.net Future research will likely focus on developing animal models that more closely mimic the genetic diversity seen in human populations, particularly with respect to genes like NAT2.
The development of these advanced in vitro and in vivo models will be crucial for a more accurate assessment of this compound-related toxicity and for the preclinical evaluation of new therapeutic strategies. revivocell.comnih.gov
Refinement of Pharmacogenetic Prediction Models
A significant body of research has established the critical role of the N-acetyltransferase 2 (NAT2) gene in determining the rate at which individuals metabolize isoniazid to this compound. pharmgkb.orgnih.gov This has led to the classification of individuals as rapid, intermediate, or slow acetylators. pharmgkb.org This genetic variability is a major determinant of both drug efficacy and the risk of adverse drug reactions. pharmgkb.orgnih.govnih.gov
Future efforts in this area will focus on refining these pharmacogenetic models to improve their predictive power. This includes:
Incorporating Additional Genetic Markers: While NAT2 is the primary gene of interest, researchers are investigating the role of other genes involved in the isoniazid metabolic pathway, such as those encoding for cytochrome P450 enzymes (e.g., CYP2E1), which are involved in the further metabolism of this compound's byproducts. researchgate.net
Developing Sophisticated Algorithms: Machine learning algorithms, such as random forest models, are being used to predict NAT2 acetylation genotype from unphased single nucleotide polymorphism (SNP) data with high accuracy. atsjournals.org
Integrating Non-Genetic Factors: More comprehensive models will likely incorporate non-genetic factors such as age, co-morbidities, and co-medications, which can also influence drug metabolism and toxicity. researchgate.net
Population-Specific Models: Recognizing that the prevalence of NAT2 alleles can vary significantly across different ethnic populations, there is a need to develop and validate population-specific pharmacogenetic models. asm.orgnih.gov
A study in a South African infant population, for example, developed a population pharmacokinetic model that quantified the roles of body size and enzyme maturation for the three NAT2 genotypes. nih.gov Such detailed models are essential for tailoring isoniazid therapy in specific patient populations.
Acetylator Status | NAT2 Genotype | Isoniazid Clearance | This compound Levels |
Slow | Two "slow" alleles | Low | Lower |
Intermediate | One "rapid" and one "slow" allele | Intermediate | Intermediate |
Rapid | Two "rapid" alleles | High | Higher |
This table provides a simplified overview. The actual clearance and metabolite levels can be influenced by multiple factors.
The ultimate goal is to move towards a precision medicine approach where a patient's genetic profile can be used to guide isoniazid dosing, thereby maximizing therapeutic benefit while minimizing the risk of toxicity. nih.govatsjournals.org
Development of Novel Therapeutic Monitoring Strategies
Therapeutic drug monitoring (TDM) is a key strategy for optimizing isoniazid therapy, particularly given the high inter-individual variability in its metabolism. researchgate.netfrontiersin.org Traditional TDM has focused on measuring plasma concentrations of the parent drug, isoniazid. However, there is a growing recognition that monitoring its metabolites, including this compound, could provide a more complete picture of a patient's metabolic profile and risk of toxicity.
Future developments in therapeutic monitoring may include:
Metabolite-Centric TDM: Developing assays that routinely measure not only isoniazid but also this compound and other key metabolites like acetylhydrazine and hydrazine. mdpi.com The ratio of this compound to isoniazid can serve as a phenotypic marker of an individual's acetylation status. researchgate.net
Point-of-Care Testing: The development of rapid, point-of-care tests for determining NAT2 genotype or for measuring drug and metabolite concentrations could enable real-time dose adjustments in clinical settings. atsjournals.org A cartridge-based multiplex assay for detecting NAT2 SNPs has already been developed and shows promise. atsjournals.org
Model-Informed Precision Dosing: Using population pharmacokinetic models that integrate a patient's genetic information, demographic data, and sparse TDM data to predict the optimal dosing regimen. asm.orgfrontiersin.org These models can simulate drug concentrations over time and help to achieve target exposures.
Non-Invasive Sampling: Exploring the use of alternative biological matrices, such as saliva or urine, for TDM, which would be less invasive than blood draws.
By developing and implementing these novel monitoring strategies, clinicians will be better equipped to personalize isoniazid therapy, ensuring that each patient receives a dose that is both safe and effective. frontiersin.orgcore.ac.uk This will be a critical step in improving treatment outcomes for tuberculosis worldwide.
Q & A
Q. How can researchers ensure the reproducibility of Acetylisoniazid synthesis and characterization?
To ensure reproducibility, experimental protocols must include detailed synthesis steps (e.g., reaction conditions, catalysts, purification methods) and comprehensive characterization data (e.g., NMR, HPLC, mass spectrometry). Known compounds should reference prior literature, while novel derivatives require full spectral analysis and purity validation (≥95% by HPLC). Raw datasets, including chromatograms and spectral peaks, should be archived in supplementary materials for independent verification .
Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies).
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray Crystallography (if applicable): For absolute stereochemical determination. Equipment specifications (e.g., manufacturer, model) and calibration protocols must be explicitly documented .
Q. What standardized protocols exist for evaluating this compound’s in vitro antimicrobial activity?
Use broth microdilution assays (CLSI guidelines) with Mycobacterium tuberculosis H37Rv as the reference strain. Include positive controls (e.g., isoniazid) and negative controls (solvent-only). Report minimum inhibitory concentrations (MICs) with triplicate measurements and statistical error margins (e.g., ±SD). Address solvent interference by testing vehicle-only samples .
Advanced Research Questions
Q. How should conflicting data on this compound’s metabolic stability be resolved in pharmacokinetic studies?
Conduct comparative studies using:
- In vitro models : Liver microsomes or hepatocytes to assess CYP450-mediated metabolism.
- In vivo models : Rodent pharmacokinetic profiling with LC-MS/MS quantification of plasma metabolites. Reconcile discrepancies by analyzing interspecies metabolic differences, enzyme kinetics (Km, Vmax), and protein-binding effects. Use systematic reviews to identify methodological variations (e.g., sampling intervals, detection limits) across studies .
Q. What experimental designs optimize the assessment of this compound’s stability under physiological conditions?
Employ stress-testing protocols:
- pH variation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours.
- Thermal degradation : Expose to 40–60°C and monitor degradation kinetics via HPLC.
- Oxidative stress : Use hydrogen peroxide or radical initiators to simulate oxidative environments. Quantify degradation products and model shelf-life using Arrhenius equations. Include stability-indicating assays (e.g., forced degradation studies) .
Q. How can researchers address contradictions between in vitro potency and in vivo efficacy of this compound?
- Validate bioavailability : Measure plasma/tissue concentrations post-administration.
- Evaluate protein binding : Use equilibrium dialysis to assess free drug fractions.
- Model pharmacodynamics : Develop dose-response curves and correlate with MIC data.
- Cross-validate models : Compare results across multiple infection models (e.g., murine TB, zebrafish larvae) to identify species-specific confounding factors .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?
Use probit or logit regression to calculate LD50/ED50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal toxicity studies, employ mixed-effects models to account for inter-individual variability. Report confidence intervals (95% CI) and power analysis (α=0.05, β=0.2) to justify sample sizes .
Methodological Guidance for Data Interpretation
Q. How should researchers contextualize this compound’s mechanism of action amid conflicting hypotheses?
- Perform target engagement assays (e.g., enzymatic inhibition, binding affinity studies) to validate putative targets.
- Use omics approaches (transcriptomics, metabolomics) to identify downstream effects.
- Compare findings to structurally analogous compounds (e.g., isoniazid derivatives) to infer structure-activity relationships. Highlight limitations (e.g., off-target effects, assay sensitivity) in the discussion section .
Q. What frameworks support the integration of contradictory findings into a cohesive hypothesis?
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure systematic reviews. Use meta-analysis tools (e.g., RevMan) to aggregate data, assess heterogeneity (I² statistic), and perform sensitivity analyses. Prioritize studies with robust blinding/randomization protocols and adequate sample sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.